5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine
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Overview
Description
5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine is a heterocyclic compound that features a pyrimidine ring substituted with methoxy, phenyl, and pyrrolidinyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
One common approach is to start with a pyrimidine precursor and introduce the substituents through a series of reactions such as nucleophilic substitution, condensation, and cyclization .
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the synthetic routes for scalability and cost-effectiveness. This includes the use of efficient catalysts, high-yielding reaction conditions, and streamlined purification processes to ensure the compound is produced in large quantities with high purity .
Chemical Reactions Analysis
Types of Reactions
5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The pyrimidine ring can be reduced under specific conditions.
Substitution: The phenyl and pyrrolidinyl groups can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like amines and halides. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and catalysts to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the methoxy group may yield a hydroxylated pyrimidine derivative, while substitution reactions can introduce various functional groups onto the phenyl or pyrrolidinyl moieties .
Scientific Research Applications
5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of 5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and the structure-activity relationship of the compound .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other pyrimidine derivatives with different substituents, such as:
- 5-Methoxy-2-phenyl-4-(1-pyrrolidinyl)pyrimidine
- 5-Chloro-2-phenyl-4-(1-pyrrolidinyl)pyrimidine
- 5-Methyl-2-phenyl-4-(1-pyrrolidinyl)pyrimidine .
Uniqueness
What sets this compound apart from similar compounds is its specific combination of substituents, which can result in unique biological activities and chemical reactivity. The presence of the methoxy group, in particular, can influence the compound’s solubility, stability, and interaction with biological targets .
Properties
IUPAC Name |
5-methoxy-2-phenyl-4-pyrrolidin-1-ylpyrimidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H17N3O/c1-19-13-11-16-14(12-7-3-2-4-8-12)17-15(13)18-9-5-6-10-18/h2-4,7-8,11H,5-6,9-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVUSXBFFCHJSFG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CN=C(N=C1N2CCCC2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H17N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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